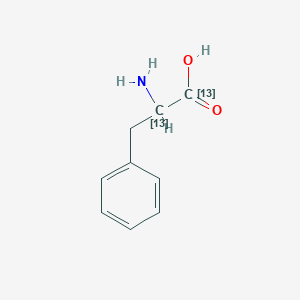
Dl-phenylalanine-2,3-13c2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dl-phenylalanine-2,3-13c2: is a labeled form of the amino acid phenylalanine, where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This isotopic labeling is used in various scientific studies to trace and analyze metabolic pathways and reactions involving phenylalanine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dl-phenylalanine-2,3-13c2 typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the use of labeled precursors in a multi-step synthesis process. For example, starting from benzaldehyde-13c2, the labeled phenylalanine can be synthesized through a series of reactions including amination and carboxylation .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified organisms that can incorporate carbon-13 into the phenylalanine structure. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Dl-phenylalanine-2,3-13c2 undergoes various chemical reactions typical of amino acids, including:
Oxidation: Phenylalanine can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can convert phenylalanine to phenylethylamine.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: Phenylethylamine.
Substitution: Various acylated derivatives of phenylalanine.
Applications De Recherche Scientifique
Dl-phenylalanine-2,3-13c2 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies. Some applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways in organisms.
Medicine: Used in research on metabolic disorders and the development of diagnostic tools.
Industry: Employed in the production of labeled compounds for research and development
Mécanisme D'action
The mechanism of action of Dl-phenylalanine-2,3-13c2 involves its incorporation into metabolic pathways where phenylalanine is a precursor. It is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. The labeled carbon atoms allow researchers to trace the metabolic fate of phenylalanine and its derivatives .
Comparaison Avec Des Composés Similaires
L-phenylalanine: The naturally occurring form of phenylalanine.
D-phenylalanine: The enantiomer of L-phenylalanine.
Dl-phenylalanine: A racemic mixture of D- and L-phenylalanine.
L-phenylalanine-13c: Labeled form with carbon-13 at a specific position
Uniqueness: Dl-phenylalanine-2,3-13c2 is unique due to the dual labeling at positions 2 and 3, which provides more detailed information in metabolic studies compared to single-labeled compounds. This dual labeling allows for more precise tracking of the compound’s metabolic fate and interactions .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-amino-3-phenyl(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1,9+1 |
Clé InChI |
COLNVLDHVKWLRT-IOOOXAEESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[13CH]([13C](=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


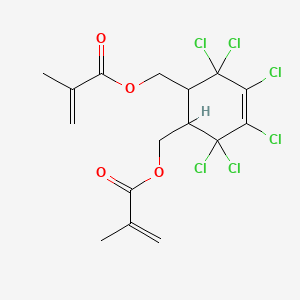
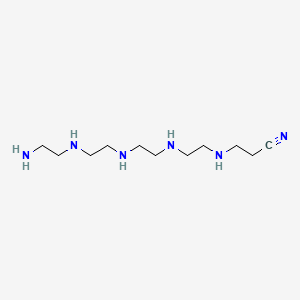
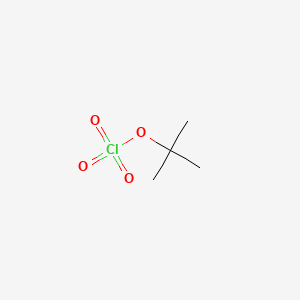
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
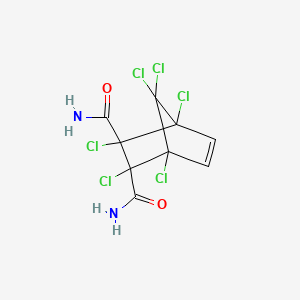
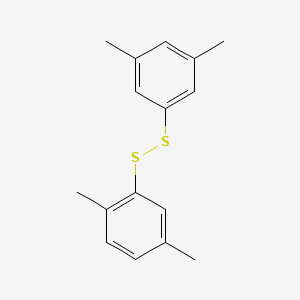
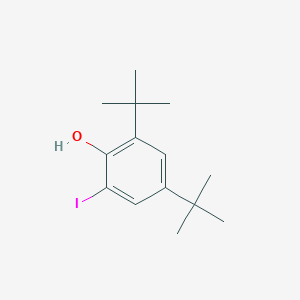

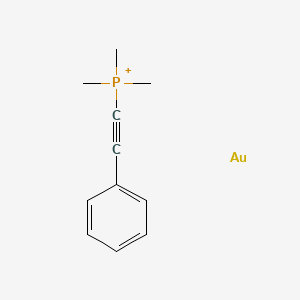
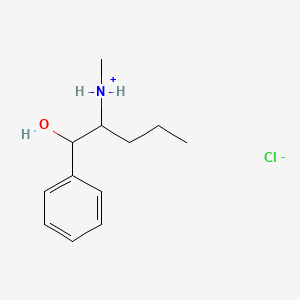
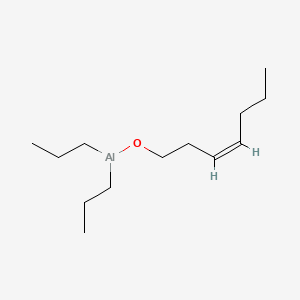
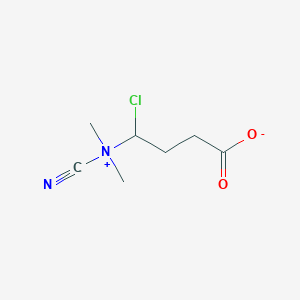
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
